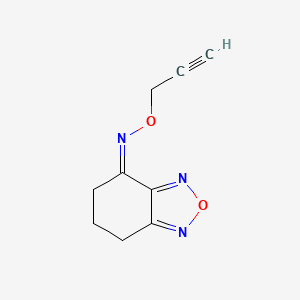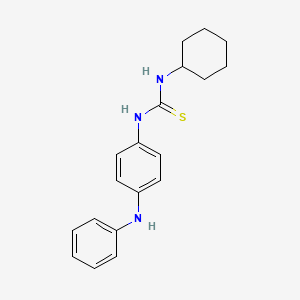
3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate, also known as DBMBA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DBMBA belongs to the class of benzofuran derivatives and has a molecular formula of C20H18O6.
作用機序
The mechanism of action of 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. This compound has also been shown to induce cell death in cancer cells, which may be due to its ability to inhibit the activity of COX-2 and ROS. This compound has also been shown to have a low toxicity profile, making it a potential candidate for therapeutic use.
実験室実験の利点と制限
One advantage of 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate is its ability to target specific cells and tissues, making it a potential candidate for drug delivery systems. This compound also has a low toxicity profile, making it a safer alternative to other compounds. However, this compound has some limitations for lab experiments. It is a synthetic compound, which may limit its availability and increase its cost. The synthesis of this compound requires careful control of reaction conditions and purification steps, which may be time-consuming and require specialized equipment.
将来の方向性
There are many future directions for the study of 3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate. One potential direction is to further investigate its potential therapeutic properties in various diseases. This compound may also be studied for its potential use in drug delivery systems. The mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its pathways. The synthesis of this compound may also be optimized to increase its yield and purity. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents and drug delivery systems.
合成法
3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate can be synthesized through a multi-step reaction process that involves the condensation of 2,5-dimethoxybenzaldehyde with 2-hydroxybenzoic acid, followed by acetylation with acetic anhydride. The final product is obtained through recrystallization and purification. The synthesis of this compound requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
科学的研究の応用
3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl acetate has been extensively studied for its potential therapeutic properties in various scientific research fields. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied for its potential use in treating various diseases, including cancer, arthritis, and Alzheimer's disease. It has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
特性
IUPAC Name |
[3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11(20)25-13-5-7-18-14(9-13)16(10-24-18)19(21)15-8-12(22-2)4-6-17(15)23-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFLFOWMYQUVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC=C2C(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5780069.png)
![2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5780072.png)
![2-methyl-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5780085.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)
![N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)
![5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide](/img/structure/B5780106.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)


![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)
![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)
